

Comparative Study of Molybdenum Precursors for Atomic Layer Deposition

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Compound of Interest

Compound Name: Molybdenum pentafluoride

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This guide provides a detailed comparison of common Molybdenum (Mo) precursors used in Atomic Layer Deposition (ALD) for researchers, scientists, and professionals in drug development and other advanced materials fields. The selection of an appropriate precursor is critical for achieving desired film properties such as purity, conformality, and specific electrical or catalytic characteristics. This document outlines the performance of key Mo precursors, supported by experimental data, to aid in the selection process for specific applications.

Overview of Molybdenum Precursors

The choice of a molybdenum precursor for ALD significantly influences the deposition process window, growth rate, and the resulting film's quality. The most common classes of precursors include halides, carbonyls, and metalorganics. Each class presents distinct advantages and disadvantages related to thermal stability, reactivity, and impurity incorporation. This guide focuses on a comparative analysis of four prominent precursors: Molybdenum pentachloride (MoCl_5), Molybdenum hexacarbonyl ($\text{Mo}(\text{CO})_6$), Bis(tert-butylimido)bis(dimethylamido)molybdenum ($((\text{tBuN})_2(\text{NMe}_2)_2\text{Mo})$), and Molybdenum dichloride dioxide (MoO_2Cl_2).

Performance Comparison of Molybdenum Precursors

The following table summarizes the key performance metrics for the selected molybdenum precursors based on published experimental data. These parameters are crucial for

determining the suitability of a precursor for a specific ALD process and application.

Precursor	Formula	Precursor Type	Typical Co-reactant(s)	Deposition Temperature (°C)	Growth Per Cycle (Å/cycle)	Film Purity	Key Film Properties & Applications
Molybdenum pentachloride	MoCl ₅	Halide	H ₂ , NH ₃	350 - 500	Not explicitly stated, but shows saturation behavior.	High purity Mo films with << 0.01 at % Cl (with H ₂ reactant at 450°C). [1]	High selectivity on TiN and Ru substrates. [1] Suitable for conductive Mo films in semiconductor devices. [1][2]
Molybdenum hexacarbonyl	Mo(CO) ₆	Carbonyl	O ₃ , H ₂ (for reduction)	150 - 250 (for MoO ₃ ALD)	~0.75 (for MoO ₃) [3]	Can form molybdenum oxycarbide (MoC _x O _y) without a co-reactant. [4][5][6] Carbon-free MoO ₃ films with O ₃ . [4][5]	Versatile for MoO ₃ , MoN _x , MoS ₂ , and MoSe ₂ ALD. [5] Metallic Mo is achieved via a two-step process (MoO ₃ deposition

								n then reduction).[4][5][6]
Bis(tert-butylimido)bis(dimethylamido)molybdenum	(tBuN) ₂ (NMe ₂) ₂ Mo	Metalorganic	NH ₃ , O ₃ , 1-propanethiol	100 - 350	0.3 - 2.4 (for MoO ₃ with O ₃) [7][8], 0.5 (for MoN with NH ₃) [9][10], ~1.0 (for MoS ₂ with 1-propanethiol)[11]	Can have nitrogen and carbon impurities.[11]	Lower deposition temperatures than halides. [9] Suitable for MoN, MoO ₃ , and MoS ₂ films.[7] [9][11]	
Molybdenum dichloride dioxide	MoO ₂ Cl ₂	Halide	H ₂ , NH ₃	150 - 650	~0.22 (for Mo with atomic H) [12]	High purity Mo films (~95 at. % Mo) with some oxygen content. [12][13] [14]	Can deposit low-resistivity Mo films (~13 μΩ·cm at 10 nm). [15][16] [17] Requires a MoN seed layer for deposition on SiO ₂ . [15] [18]	

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections provide generalized experimental protocols for ALD of molybdenum-based films using the compared precursors.

General ALD Workflow

A typical thermal ALD process consists of four sequential steps:

- **Precursor Pulse:** The molybdenum precursor vapor is introduced into the reactor, where it chemisorbs onto the substrate surface.
- **Purge 1:** An inert gas (e.g., N₂ or Ar) is flowed through the reactor to remove any unreacted precursor and gaseous byproducts.
- **Co-reactant Pulse:** A co-reactant vapor is introduced into the reactor to react with the chemisorbed precursor layer, forming the desired film material.
- **Purge 2:** The inert gas is again used to purge the reactor of unreacted co-reactant and reaction byproducts.

This cycle is repeated to grow the film to the desired thickness.

Protocol for MoCl₅

- **Target Film:** Metallic Molybdenum (Mo)
- **Substrate:** TiN or Ru
- **Precursor:** Molybdenum pentachloride (MoCl₅)
- **Co-reactant:** Hydrogen (H₂) gas
- **Deposition Temperature:** 450 °C
- **Precursor Temperature:** 85-90 °C[[19](#)]
- **ALD Cycle:**

- MoCl_5 pulse
- N_2/Ar purge
- H_2 pulse
- N_2/Ar purge
- Notes: This process demonstrates high selectivity for deposition on metallic and nitride substrates over oxides.[1] The process is sensitive to the MoCl_5 dose; an excessive dose can lead to etching rather than deposition.[20]

Protocol for $\text{Mo}(\text{CO})_6$

- Target Film: Metallic Molybdenum (Mo) via a two-step process
- Substrate: Si or SiO_2
- Precursors: Molybdenum hexacarbonyl ($\text{Mo}(\text{CO})_6$) and Ozone (O_3), followed by atomic Hydrogen (at-H)
- Deposition Temperature (MoO_3): 160 °C[5]
- Reduction Temperature (Mo): 150 - 450 °C[4][5]
- ALD Cycle for MoO_3 :
 - $\text{Mo}(\text{CO})_6$ pulse (e.g., 1 s)
 - N_2 purge (e.g., 15 s)
 - O_3 pulse (e.g., 30 s)
 - N_2 purge (e.g., 15 s)[6]
- Post-Deposition Reduction: The deposited MoO_3 film is subsequently exposed to atomic hydrogen to be reduced to metallic Mo.[4][5]

- Notes: Direct deposition using $\text{Mo}(\text{CO})_6$ without a co-reactant often leads to non-self-limiting growth and the formation of molybdenum oxycarbide films.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Protocol for $(\text{tBuN})_2(\text{NMe}_2)_2\text{Mo}$

- Target Film: Molybdenum Nitride (MoN)
- Substrate: Silicon, Nickel, Chromium, Quartz glass
- Precursor: Bis(tert-butylimido)bis(dimethylamido)molybdenum $((\text{tBuN})_2(\text{NMe}_2)_2\text{Mo})$
- Co-reactant: Ammonia (NH_3)
- Deposition Temperature: 260 - 300 °C[\[9\]](#)[\[10\]](#)
- ALD Cycle:
 - $(\text{tBuN})_2(\text{NMe}_2)_2\text{Mo}$ pulse
 - N_2/Ar purge
 - NH_3 pulse
 - N_2/Ar purge
- Notes: This precursor allows for lower deposition temperatures compared to MoCl_5 .[\[9\]](#)[\[10\]](#)
The resulting films can be amorphous with some crystalline phases.[\[10\]](#)

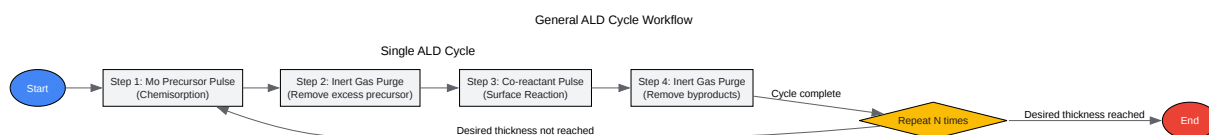
Protocol for MoO_2Cl_2

- Target Film: Metallic Molybdenum (Mo)
- Substrate: SiO_2 with a MoN seed layer
- Precursor: Molybdenum dichloride dioxide (MoO_2Cl_2)
- Co-reactant: Hydrogen (H_2) gas
- Deposition Temperature: 600 - 650 °C[\[18\]](#)

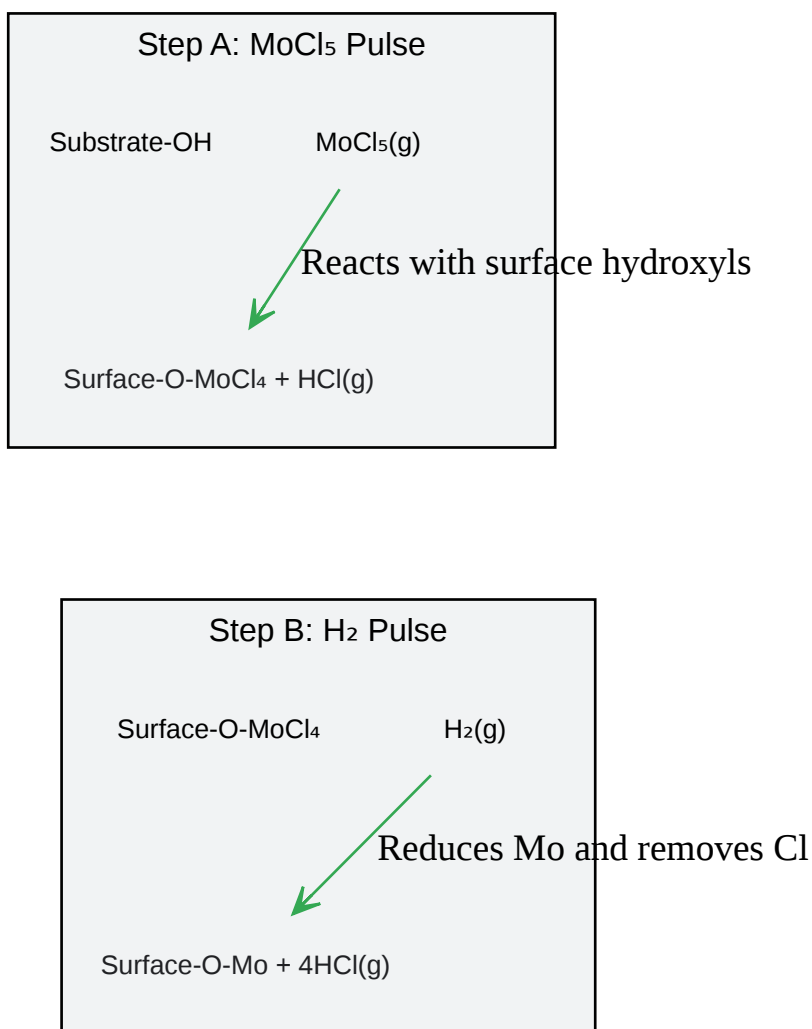
- ALD Cycle:
 - MoO_2Cl_2 pulse
 - Ar purge
 - H_2 pulse
 - Ar purge
- Notes: A MoN seed layer is often deposited first to facilitate nucleation on oxide surfaces.[\[18\]](#)
This process can yield high-purity Mo films with low resistivity.[\[15\]](#)[\[17\]](#)

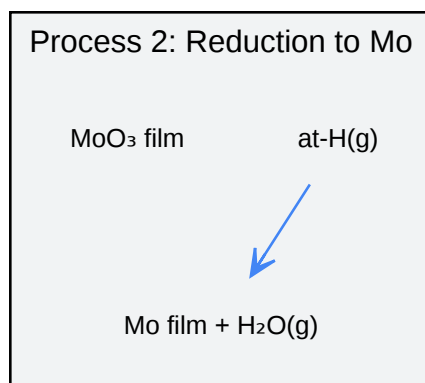
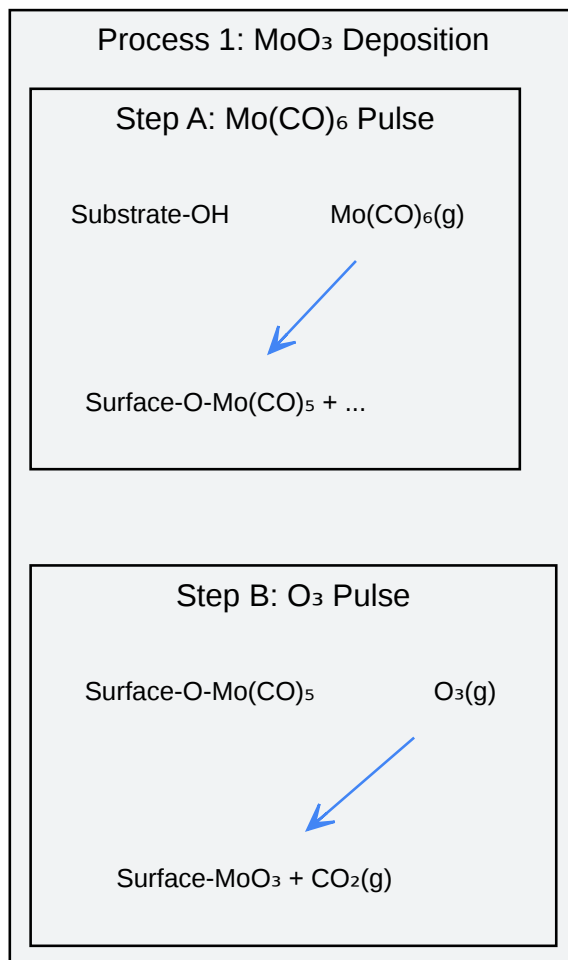
Visualizations

The following diagrams illustrate the generalized ALD processes and workflows.



Simplified MoCl₅ ALD Mechanism with H₂



Simplified Mo(CO)_6 Two-Step ALD Mechanism[Click to download full resolution via product page](#)

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